molecular formula C10H8ClN3O2 B1450435 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1368502-79-7

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B1450435
CAS No.: 1368502-79-7
M. Wt: 237.64 g/mol
InChI Key: QOUISVPIKAUQAR-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 3-methyl-1H-1,2,4-triazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

    Procedure: The 2-chlorobenzoic acid is first activated by the coupling agent, followed by the addition of 3-methyl-1H-1,2,4-triazole. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.

Major Products

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.

    Coupling Reactions: Products include amides, esters, and other derivatives formed by coupling with different nucleophiles.

Scientific Research Applications

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but lacks the chlorine atom.

    2-Chloro-4-(1H-1,2,3-triazol-1-yl)benzoic acid: Similar structure but with a different triazole ring.

    2-Chloro-4-(3-methyl-1H-imidazol-1-yl)benzoic acid: Similar structure but with an imidazole ring instead of a triazole ring.

Uniqueness

2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid is unique due to the presence of both the chlorine atom and the 3-methyl-1H-1,2,4-triazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the triazole ring contributes to its biological activity and stability.

Properties

IUPAC Name

2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-12-5-14(13-6)7-2-3-8(10(15)16)9(11)4-7/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUISVPIKAUQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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